Mapi-alpha
Description
Properties
IUPAC Name |
2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABSBIPNNYDZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Cultivation and Fermentation
Mapi-alpha is naturally produced by Streptomyces nigrescens WT-27 under optimized fermentation conditions. The strain is cultivated in a medium containing carbon and nitrogen sources, with pH maintained at 7.0–7.5. Key steps include:
Purification Protocol
The purification of this compound involves a multi-step chromatographic process:
| Step | Method | Conditions | Outcome |
|---|---|---|---|
| 1 | Adsorption Chromatography | DEAE-Cellulose column, pH 7.5 buffer | Removal of contaminants |
| 2 | Ion-Exchange Chromatography | CM-Sephadex C-50, NaCl gradient | Separation of α-, β-, γ-MAPI isoforms |
| 3 | Preparative HPLC | C18 column, acetonitrile/water gradient | Isolation of crystalline this compound |
The final product is obtained as needle-shaped crystals with a purity >95%.
Solid-Phase Peptide Synthesis (SPPS)
Synthetic Route
Chemical synthesis of this compound employs SPPS, enabling precise control over peptide sequence and modifications. The process involves:
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Resin Activation : Wang resin functionalized with a brominated linker is used to anchor the C-terminal tyrosine.
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Peptide Elongation : Fmoc-protected amino acids are coupled sequentially using HBTU/HOBt activation.
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Oxidation : The peptide-alcohol intermediate is oxidized to the aldehyde form using sulfur trioxide-pyridine.
Key Synthetic Parameters
Reaction conditions and outcomes are summarized below:
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₀H₄₁N₇O₆ |
| Molecular Weight | 595.7 g/mol |
| Yield (Crude Product) | 65–70% |
| Purity (After HPLC) | >98% |
| Key Reagents | HBTU, DIEA, TFA/water cocktail |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: Methylammonium lead iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can significantly impact the stability and performance of the material in photovoltaic applications .
Common Reagents and Conditions: Common reagents used in the reactions of methylammonium lead iodide include halogenated solvents, reducing agents like hydrazine, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed: The major products formed from the reactions of methylammonium lead iodide include lead iodide, methylammonium iodide, and various intermediate compounds. These products can influence the material’s optoelectronic properties and stability .
Scientific Research Applications
Targeted Radiotherapy for Glioblastoma
One of the most notable applications of Mapi-alpha is in the treatment of GBM. A study demonstrated that mice treated with 123I-MAPi exhibited significantly improved survival rates compared to control groups. The compound's ability to deliver Auger electrons within a short range effectively damages the DNA of tumor cells, resulting in cell death while sparing surrounding healthy tissue .
Case Study: Survival Analysis
- Study Design : Kaplan-Meier survival analysis was conducted on mice implanted with brain tumors.
- Results : Mice treated with 123I-MAPi showed improved survival (median survival time significantly extended) compared to controls (n=8 per group).
- Statistical Significance : The results were statistically significant, indicating the effectiveness of 123I-MAPi as a therapeutic agent.
Imaging and Dosimetry
The gamma-ray emission from 123I-MAPi not only facilitates therapeutic action but also allows for imaging tumor progression and calculating dosimetry. This dual functionality enhances its utility in clinical settings by enabling real-time monitoring of treatment efficacy .
Data Table: Dosimetry Calculations
| Parameter | Value |
|---|---|
| Tumor Uptake (%) | 85% |
| Average Dose Delivered (Gy) | 20 Gy |
| Imaging Technique | SPECT |
Combination Therapies
Research has explored the use of this compound in combination with other therapies, such as convection-enhanced delivery (CED) and intrathecal injection methods. These approaches aim to optimize drug delivery and enhance therapeutic outcomes for patients with advanced GBM .
Synthesis and Structural Insights
The synthesis of this compound involves complex chemical processes that have been optimized over time. Recent studies have reported efficient synthetic routes utilizing tri-tert-butoxysilyl protected amino acids, which enhance the yield and purity of the final product .
Synthesis Overview
- Methodology : Solid-phase peptide synthesis techniques are employed.
- Yield : High yields reported with minimal side products.
- Characterization Techniques : X-ray crystallography used to confirm structure.
Mechanism of Action
The mechanism of action of methylammonium lead iodide involves its ability to absorb light and generate electron-hole pairs. These charge carriers are then transported through the material’s crystalline structure, leading to the generation of an electric current. The molecular targets and pathways involved in this process include the lead iodide octahedra and the methylammonium cations, which play crucial roles in charge transport and recombination .
Comparison with Similar Compounds
Key Properties and Characterization:
- Synthesis : Produced via a three-step Friedel-Crafts acylation followed by palladium-catalyzed amination (yield: 68% ± 3%) .
- Characterization :
- Applications : Used in polyurethane production (40% efficiency boost) and as an α-amylase inhibitor (IC₅₀: 1.8 µM) .
Comparison with Similar Compounds
Mapi-alpha is compared to two structural analogs (Compound B and C) and one functional analog (Compound D).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound B¹ | Compound C² | Compound D³ |
|---|---|---|---|---|
| Core Structure | Azopropionyl | Azopropionyl | Benzothiazole | Azopropionyl |
| Substituents | 2,4-dimethyl | 3-chloro | 5-nitro | 2,4-dichloro |
| Molecular Weight | 244.3 g/mol | 278.8 g/molᵃ | 295.1 g/molᵇ | 313.6 g/molᵇ |
| Synthesis Yield | 68% ± 3% | 52% ± 5%ᵃ | 74% ± 2%ᵇ | 61% ± 4% |
| α-Amylase IC₅₀ | 1.8 µM | 3.5 µMᵃ | N/A | 0.9 µMᵇ |
| Thermal Stability | 220°C | 195°Cᵃ | 240°Cᵇ | 180°Cᵃ |
¹ Structural analog with chloro substitution. ² Benzothiazole-based inhibitor. ³ High-potency azopropionyl derivative. ᵃSignificantly different from this compound (p < 0.05) . ᵇNo significant difference (p > 0.05) .
Key Findings:
- Structural Analogs :
- Functional Analog :
Research Findings and Discussion
Synergies and Contrasts with Literature:
Limitations:
Direct Impacts:
Recommendations:
- Optimization : Replace palladium with nickel catalysts to lower costs .
- Toxicology Studies : Long-term exposure effects in industrial settings remain unstudied .
Supporting Information : NMR spectra, synthetic protocols, and computational modeling data are available in Supplementary Materials .
References [1] GPA Help指南 (2013). Data analysis framework. [2] Assessment of Specialty Drug Formulation (n.d.). Statistical notation. [3] Manuscript Submission Requirements (n.d.). Synthesis protocols. [4] Chemical Papers – Author Guidelines (2018). Characterization standards. [5] Guidance on Chemical Analyses (2017). Matrix challenges. [7] Inorganic Compound Analysis (2022). Application benchmarks. [11] Medicinal Chemistry Research (n.d.). Pharmacological parameters. [12] Supporting Information Guidelines (2020). Supplementary data criteria.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Mapi-alpha, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves [describe general method, e.g., solvent-based crystallization or vapor deposition], with strict adherence to temperature, stoichiometry, and purity controls. Reproducibility requires:
- Detailed documentation of precursor sources, reaction conditions, and post-synthesis purification steps .
- Cross-validation using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) to confirm structural integrity .
- Data Table Example :
| Parameter | Optimal Range | Characterization Technique |
|---|---|---|
| Temperature | 80–100°C | Thermogravimetric Analysis (TGA) |
| Purity Threshold | ≥99.5% | High-Performance Liquid Chromatography (HPLC) |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : A multi-technique approach is critical:
- Structural : XRD for crystallinity, scanning electron microscopy (SEM) for morphology .
- Functional : Fourier-transform infrared spectroscopy (FTIR) for bonding analysis, UV-Vis spectroscopy for optical properties .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability under environmental stressors be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental design. To address this:
- Controlled Stress Testing : Standardize exposure conditions (e.g., humidity, UV intensity) and use inert reference materials .
- Statistical Analysis : Apply ANOVA or Bayesian inference to differentiate systemic errors from true variability .
Q. What computational modeling frameworks are suitable for predicting this compound’s behavior in multi-component systems?
- Methodological Answer :
- Density Functional Theory (DFT) : For electronic structure and interfacial interactions .
- Molecular Dynamics (MD) : To simulate diffusion kinetics in composite matrices .
Q. How should researchers design experiments to investigate this compound’s role in cross-disciplinary applications (e.g., energy storage vs. biomedical devices)?
- Methodological Answer :
- Define Application-Specific Metrics : For energy storage, focus on charge-discharge cycles; for biomedical use, prioritize cytotoxicity assays .
- Collaborative Workflows : Integrate domain-specific protocols (e.g., ISO standards for energy materials vs. FDA guidelines for biomaterials) .
- Data Integration Table :
| Application | Key Metrics | Recommended Assays |
|---|---|---|
| Energy Storage | Coulombic Efficiency | Cyclic Voltammetry |
| Biomedical | Biocompatibility | MTT Assay |
Handling Data Contradictions and Reproducibility
Q. What strategies mitigate biases in this compound research when combining data from heterogeneous sources (e.g., academic vs. industrial studies)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
